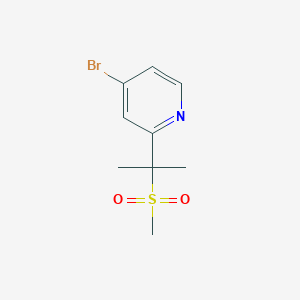
4-Bromo-2-(2-(methylsulfonyl)propan-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(2-(methylsulfonyl)propan-2-yl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the fourth position and a methylsulfonyl group attached to a propan-2-yl group at the second position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(2-(methylsulfonyl)propan-2-yl)pyridine typically involves the following steps:
Bromination: The starting material, 2-(2-(methylsulfonyl)propan-2-yl)pyridine, is subjected to bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromination and purification can enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-(2-(methylsulfonyl)propan-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized to sulfone or reduced to sulfide using suitable reagents.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Products depend on the nucleophile used, e.g., 4-amino-2-(2-(methylsulfonyl)propan-2-yl)pyridine.
Oxidation: this compound sulfone.
Reduction: 4-Bromo-2-(2-(methylthio)propan-2-yl)pyridine.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(2-(methylsulfonyl)propan-2-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals.
Chemical Biology: It acts as a probe for studying biological processes and interactions at the molecular level.
Catalysis: It is employed as a ligand in catalytic reactions to enhance reaction efficiency and selectivity.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(2-(methylsulfonyl)propan-2-yl)pyridine depends on its application:
In Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
In Catalysis: It coordinates with metal centers in catalysts, facilitating the formation and breaking of chemical bonds during the reaction.
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-2-(methylsulfonyl)pyridine
- 4-Bromo-2-(2-(methylthio)propan-2-yl)pyridine
- 4-Bromo-2-(2-(methylsulfonyl)ethyl)pyridine
Uniqueness: 4-Bromo-2-(2-(methylsulfonyl)propan-2-yl)pyridine is unique due to the specific positioning of the bromine and methylsulfonyl groups, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable for targeted applications in various fields.
Eigenschaften
Molekularformel |
C9H12BrNO2S |
|---|---|
Molekulargewicht |
278.17 g/mol |
IUPAC-Name |
4-bromo-2-(2-methylsulfonylpropan-2-yl)pyridine |
InChI |
InChI=1S/C9H12BrNO2S/c1-9(2,14(3,12)13)8-6-7(10)4-5-11-8/h4-6H,1-3H3 |
InChI-Schlüssel |
KHMDUHWRXTXNOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=NC=CC(=C1)Br)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]diazepin-4(5H)-one](/img/structure/B15199195.png)
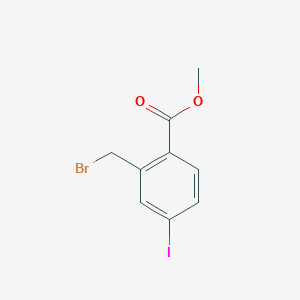
![5-(methylthio)-1H-benzo[d]imidazol-2-amine](/img/structure/B15199211.png)
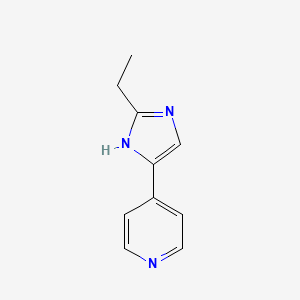
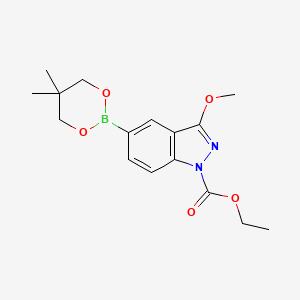
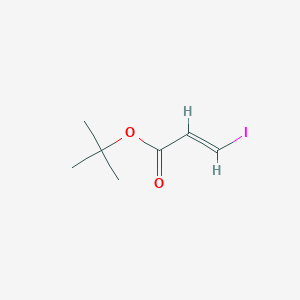
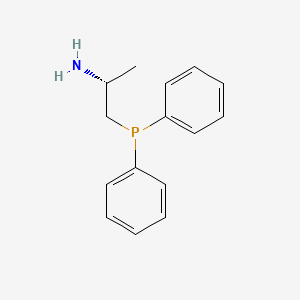
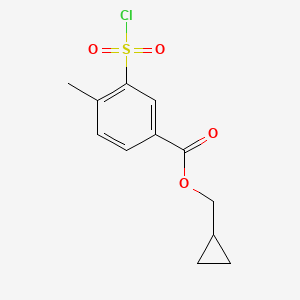
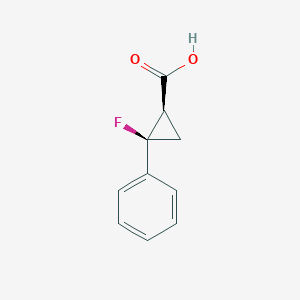
![2-Methoxy-5-nitro-1H-benzo[d]imidazole](/img/structure/B15199254.png)
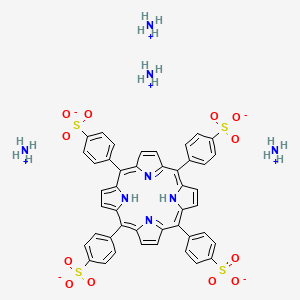
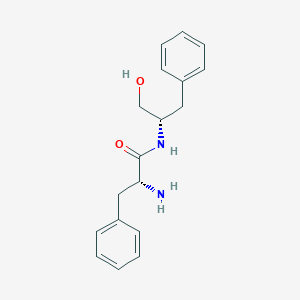
![4-Methyl-2-vinyl-1H-benzo[d]imidazol-1-ol](/img/structure/B15199277.png)
![2-Aminoimidazo[1,2-a]pyridin-7-ol](/img/structure/B15199287.png)
